molecular formula C14H16O4 B14117162 2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B14117162
M. Wt: 248.27 g/mol
InChI Key: SRFOISVYVQZJQU-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H16O4. It is a chiral compound, meaning it contains a mixture of enantiomers. This compound is characterized by the presence of a methoxybenzoyl group attached to a cyclopentane ring, which in turn is bonded to a carboxylic acid group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 4-methoxybenzoyl chloride with cyclopentanone in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is not well-understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxybenzoyl)cyclopentane-1-carboxylic acid is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and interactions with other molecules .

Properties

IUPAC Name

2-(4-methoxybenzoyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-18-10-7-5-9(6-8-10)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFOISVYVQZJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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